![molecular formula C15H18N2 B1492559 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2098040-62-9](/img/structure/B1492559.png)

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Descripción general

Descripción

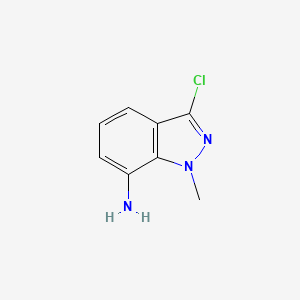

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones in three steps: cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

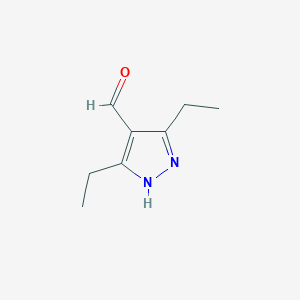

- General Synthesis of 4-(Alkyl)pyrazoles : A two-step synthesis method has been developed for 4-(alkyl)pyrazoles, demonstrating the versatility of pyrazole derivatives in chemical synthesis. This method could potentially be adapted or serve as inspiration for the synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives (Reger et al., 2003).

- Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds : Demonstrates the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, highlighting the chemical flexibility and potential for creating diverse compounds with a pyrazine core for various applications (Baron et al., 2005).

Biological Activities and Applications

- Antimicrobial and Anti-inflammatory Activities : Pyrazole derivatives, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, have shown good antimicrobial, anti-inflammatory, and analgesic activities, suggesting potential medical applications for similar structures (Zaki et al., 2016).

- Anticancer Activity : Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have exhibited significant antitumor activity, particularly against human breast adenocarcinoma cell lines. This indicates the potential of pyrazine derivatives in cancer research and therapy (Abdellatif et al., 2014).

Optoelectronic Properties

- Optoelectronic Applications : 2,5-Di(aryleneethynyl)pyrazine derivatives have been synthesized and characterized for their structural and optoelectronic properties, suggesting their utility in light-emitting devices and as part of electronic materials (Zhao et al., 2004).

Mecanismo De Acción

Target of Action

Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets. These may include various enzymes, receptors, and other proteins involved in cellular processes .

Mode of Action

Pyrrolopyrazine derivatives are known to interact with their targets in a way that modulates their activity, leading to their various biological effects .

Biochemical Pathways

Pyrrolopyrazine derivatives are known to affect multiple biochemical pathways due to their wide range of biological activities. These can include pathways involved in inflammation, microbial infection, cancer, and more .

Result of Action

The molecular and cellular effects of “4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” would depend on its specific targets and mode of action. Given the biological activities of pyrrolopyrazine derivatives, these effects could potentially include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propiedades

IUPAC Name |

4,4-dimethyl-1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-15(2)11-16-14(12-7-4-3-5-8-12)13-9-6-10-17(13)15/h3-10,14,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFDZXUWDGGZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CN21)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)

![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)